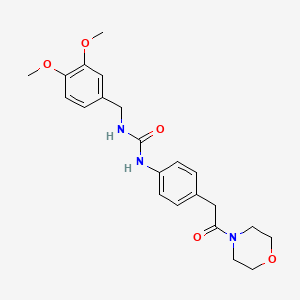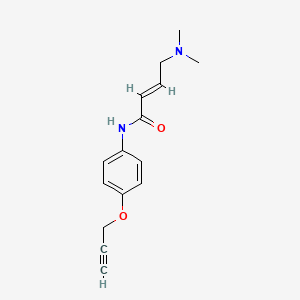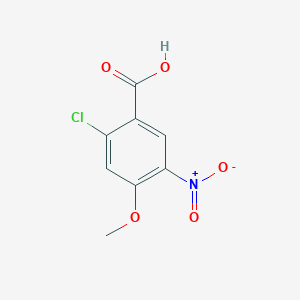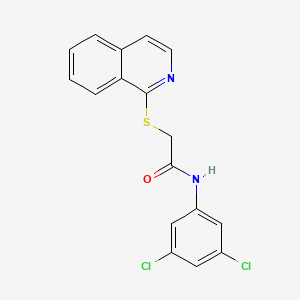
1-(3,4-Dimethoxybenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethoxybenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea, also known as DMU-212, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound was first synthesized in the early 2000s and has since been studied extensively for its mechanism of action and physiological effects.
作用机制
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 1-(3,4-Dimethoxybenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea also modulates the activity of various enzymes, including COX-2 and iNOS, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
1-(3,4-Dimethoxybenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, the reduction of inflammation and oxidative stress, and the protection of neurons from damage. These effects are mediated through the modulation of various signaling pathways and enzyme activity.
实验室实验的优点和局限性
1-(3,4-Dimethoxybenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea has several advantages for use in lab experiments, including its synthetic nature and its ability to modulate various signaling pathways and enzyme activity. However, there are also limitations to its use, including the need for further research to determine its safety and efficacy in humans.
未来方向
There are several future directions for research on 1-(3,4-Dimethoxybenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the determination of its safety and efficacy in human clinical trials. Additionally, further research is needed to elucidate the precise mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea and to identify potential drug targets for its use in the treatment of various diseases.
In conclusion, 1-(3,4-Dimethoxybenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the modulation of various signaling pathways and enzyme activity, and it has been shown to have several biochemical and physiological effects. While there are advantages to its use in lab experiments, further research is needed to determine its safety and efficacy in humans and to identify potential drug targets for its use in the treatment of various diseases.
合成方法
The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with 4-(2-morpholino-2-oxoethyl)phenyl isocyanate to form the intermediate product. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form 1-(3,4-Dimethoxybenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea.
科学研究应用
1-(3,4-Dimethoxybenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(3,4-Dimethoxybenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea has been shown to inhibit the growth of tumor cells and induce apoptosis. In inflammation research, 1-(3,4-Dimethoxybenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea has been shown to reduce inflammation and oxidative stress. In neurodegenerative disorder research, 1-(3,4-Dimethoxybenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea has been shown to protect neurons from damage and improve cognitive function.
属性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-28-19-8-5-17(13-20(19)29-2)15-23-22(27)24-18-6-3-16(4-7-18)14-21(26)25-9-11-30-12-10-25/h3-8,13H,9-12,14-15H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIPYFNJZJBWCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B2786297.png)

![Ethyl 5-methyl-7-(5-methyl-2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2786301.png)
![N-(2-furylmethyl)-2-[3'-(4-methylphenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide](/img/structure/B2786302.png)
![5-[(Benzyloxy)methyl]quinolin-8-ol](/img/structure/B2786305.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2786307.png)



![(Z)-3-[1-(3-amino-3-oxopropyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2786311.png)
![4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-[4-(pyrrolidin-1-yl)benzyl]benzamide](/img/structure/B2786313.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2786314.png)
![2-Acetamido-2-[2-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B2786315.png)
